2-Octadecoxyethyl octadecanoate
Description
2-Octadecoxyethyl octadecanoate is a synthetic ester compound composed of two long-chain fatty acid derivatives. Structurally, it consists of an ethylene glycol backbone where one hydroxyl group is substituted with an octadecoxy (C₁₈H₃₇O–) chain, and the other hydroxyl group is esterified with octadecanoic acid (stearic acid, C₁₇H₃₅COOH). This configuration results in a highly hydrophobic molecule with a molecular formula of C₃₈H₇₄O₄ and a molecular weight of 619.0 g/mol (calculated from and structural analysis). The compound is characterized by its amphiphilic nature, combining a polar ester linkage with nonpolar alkyl chains, making it suitable for applications in surfactants, lubricants, or cosmetic formulations .
Properties
CAS No. |
28843-25-6 |
|---|---|
Molecular Formula |
C38H76O3 |
Molecular Weight |
581 g/mol |
IUPAC Name |
2-octadecoxyethyl octadecanoate |
InChI |
InChI=1S/C38H76O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-36-37-41-38(39)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
InChI Key |
UOFPATPZQUWEAM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-octadecoxyethyl octadecanoate with structurally related esters and alcohols:
Key Observations :
- Chain Length and Polarity: this compound has the longest alkyl chains (C₁₈) among the listed esters, leading to higher hydrophobicity compared to dodecyl octanoate (C₁₂) or butyl stearate (C₄). This property enhances its stability in nonpolar environments but reduces aqueous solubility . Ethylene glycol 1-palmitate 2-stearate () shares a diester structure but uses mixed-chain fatty acids (C₁₆ and C₁₈), offering intermediate polarity .
- 2-Octyldodecanol () lacks an ester group, making it less prone to hydrolysis but less versatile in forming micellar structures compared to esters .
Physicochemical Properties
- Melting Points: Long-chain esters like this compound typically exhibit higher melting points (>50°C) due to strong van der Waals interactions between alkyl chains. In contrast, shorter-chain esters (e.g., dodecyl octanoate) remain liquid at room temperature .
- Solubility: this compound is insoluble in water but miscible with oils and organic solvents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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